molecular formula C17H17N5O B5119973 N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide

N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B5119973
M. Wt: 307.35 g/mol
InChI Key: MMEKPCXBZVLMQL-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide: is an organic compound that belongs to the class of benzamides It features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment to Benzamide: The tetrazole ring is then attached to a benzamide structure through a nucleophilic substitution reaction. This involves reacting the tetrazole with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring or the benzamide moiety can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzamide or tetrazole ring.

    Reduction: Reduced forms of the benzamide or tetrazole ring.

    Substitution: Substituted benzamide or tetrazole derivatives.

Scientific Research Applications

N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs, particularly those targeting specific receptors or enzymes.

    Agrochemicals: The compound can be used in the development of pesticides or herbicides due to its potential biological activity.

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize carboxylates. This binding can inhibit or activate the target, leading to various biological effects. The benzamide moiety can also interact with proteins or other biomolecules, further contributing to its activity.

Comparison with Similar Compounds

  • N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
  • N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)acetamide
  • Urea, N-methyl-N’-[3-(1H-tetrazol-1-yl)phenyl]-

Comparison:

  • N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide: Similar structure but with a mercapto group, which can affect its reactivity and binding properties.
  • N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)acetamide: Similar structure but with an acetamide group, which can influence its solubility and biological activity.
  • Urea, N-methyl-N’-[3-(1H-tetrazol-1-yl)phenyl]-: Contains a urea moiety, which can alter its hydrogen bonding and interaction with biological targets.

N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide stands out due to its unique combination of a phenylpropyl group and a tetrazole ring, which can provide distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-phenylpropyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c23-17(18-12-4-7-14-5-2-1-3-6-14)15-8-10-16(11-9-15)22-13-19-20-21-22/h1-3,5-6,8-11,13H,4,7,12H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEKPCXBZVLMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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